molecular formula C19H17N3O3S2 B11095914 Methyl 2-{[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}phenyl)carbonyl]amino}benzoate

Methyl 2-{[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}phenyl)carbonyl]amino}benzoate

Cat. No.: B11095914
M. Wt: 399.5 g/mol
InChI Key: NGZGXMGMMIEDAP-UHFFFAOYSA-N
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Description

Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate typically involves multiple steps. One common method starts with the preparation of 5-methyl-1,3,4-thiadiazole-2-thiol, which is then reacted with benzoyl chloride to form the intermediate compound. This intermediate is further reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,3,4-thiadiazole-2-thiol
  • 2-Amino-5-methyl-1,3,4-thiadiazole
  • 4-Methyl-7-[(2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl)thio]coumarin

Uniqueness

Methyl 2-[(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoyl)amino]benzoate is unique due to its specific structure, which combines the thiadiazole ring with a benzoyl and benzoate moiety.

Properties

Molecular Formula

C19H17N3O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

methyl 2-[[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoyl]amino]benzoate

InChI

InChI=1S/C19H17N3O3S2/c1-12-21-22-19(27-12)26-11-13-6-5-7-14(10-13)17(23)20-16-9-4-3-8-15(16)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)

InChI Key

NGZGXMGMMIEDAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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